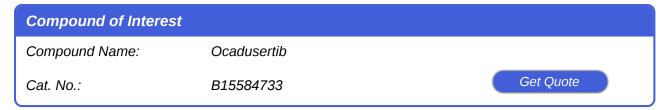


Pharmacological Profile of Ocadusertib: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocadusertib (also known as LY3871801 and R552) is an orally bioavailable, potent, and selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical signaling protein involved in the regulation of inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1] Dysregulation of RIPK1-mediated signaling has been implicated in the pathogenesis of a range of autoimmune, inflammatory, and neurodegenerative disorders. Ocadusertib is being developed for the treatment of autoimmune and inflammatory conditions, such as rheumatoid arthritis.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of Ocadusertib, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and detailed experimental methodologies.

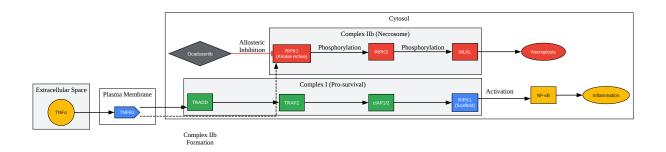
Mechanism of Action

Ocadusertib is a potent and selective allosteric inhibitor of RIPK1.[2] It binds to a hydrophobic pocket adjacent to the ATP-binding site of the RIPK1 kinase domain, stabilizing the kinase in an inactive conformation.[4][5] This allosteric mechanism of inhibition contributes to its high selectivity for RIPK1. By inhibiting the kinase activity of RIPK1, **Ocadusertib** effectively blocks downstream signaling pathways that lead to inflammation and necroptotic cell death.[2]



Signaling Pathway

The binding of tumor necrosis factor (TNF) to its receptor, TNFR1, initiates the formation of a membrane-bound signaling complex (Complex I), which includes RIPK1. In this complex, RIPK1 acts as a scaffold for the activation of pro-survival signaling pathways, primarily NF-kB. However, under certain conditions, such as the inhibition of caspases, RIPK1 can dissociate from Complex I and form a cytosolic complex (Complex IIb or the "necrosome") with RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL), leading to programmed necrosis, or necroptosis. **Ocadusertib**, by allosterically inhibiting the kinase activity of RIPK1, prevents the auto-phosphorylation of RIPK1 and the subsequent recruitment and activation of RIPK3 and MLKL, thereby blocking the necroptotic cascade.



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Caption: Simplified RIPK1 signaling pathway upon TNF α stimulation.

Data Presentation In Vitro Potency of Ocadusertib



Assay Type	Target/Cell Line	Endpoint	Potency (IC50/EC50)
Biochemical Assay			
RIPK1 Enzymatic Activity	Recombinant Human RIPK1	Inhibition of kinase activity	12 to 38 nM[2]
Cell-Based Assays			
Necroptosis Assay	Multiple immortalized and primary cells	Inhibition of necroptosis	0.4 to 3 nM[2]
TNF/zVAD-induced Cell Death	Human Whole Blood	Inhibition of cell death	7 to 9 nM[2]

Kinase Selectivity of Ocadusertib

Kinase Panel	Number of Kinases	Ocadusertib Concentration	Result
Kinase Selectivity Panel	105	10 μΜ	No significant inhibition observed[2]

Pharmacokinetic Profile of Ocadusertib in Healthy Adults (Phase 1)

ParameterValueTime to Maximum Concentration (Tmax)1 to 4 hours[2]Half-life (t1/2)13 to 15 hours[2]Steady StateAttained at 4 to 6 days (once-daily dosing)[2]ExposureDose-proportional[2]

Preclinical Efficacy of Ocadusertib

While specific quantitative data with dose-response relationships from in vivo studies are not publicly available, preclinical studies have demonstrated the efficacy of **Ocadusertib** in various



mouse models of inflammation.

- TNF-induced Hypothermia: **Ocadusertib** prevented RIPK1-dependent hypothermia in response to a TNF challenge in mice.[2]
- Acute Skin Inflammation: The inhibitor was shown to inhibit necroptosis-induced skin inflammation in an acute mouse model.[2]
- Chronic Proliferative Dermatitis: In the Sharpincpdm mouse model of chronic proliferative dermatitis, treatment with Ocadusertib resulted in a robust reduction in the severity of dermatitis.[2]
- Joint and Skin Inflammation: Preclinical studies have shown that **Ocadusertib** (R552) demonstrated prevention of joint and skin inflammation in a RIPK1-mediated murine model of inflammation and tissue damage.[1]

Experimental Protocols RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to RIPK1 kinase activity.

Materials:

- Recombinant human RIPK1 enzyme
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ATP solution
- Ocadusertib (or other test compounds) at various concentrations
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates

Procedure:

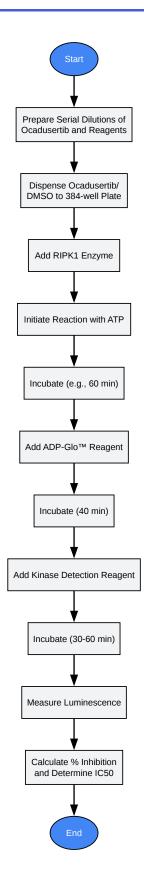
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- Prepare serial dilutions of **Ocadusertib** in DMSO.
- Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.
- Add the RIPK1 enzyme to the wells.
- Initiate the kinase reaction by adding the ATP solution.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
 Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.





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Caption: Experimental workflow for the ADP-Glo™ kinase inhibition assay.



In Vitro Necroptosis Assay

This assay measures the ability of a compound to protect cells from necroptosis induced by specific stimuli.

Materials:

- A suitable cell line that undergoes necroptosis (e.g., HT-29 human colon adenocarcinoma cells)
- Complete cell culture medium
- · Ocadusertib (or other test compounds) at various concentrations
- Tumor Necrosis Factor-alpha (TNF-α)
- A Smac mimetic (e.g., SM-164)
- A pan-caspase inhibitor (e.g., z-VAD-fmk)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
- 96-well clear-bottom white plates

Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with serial dilutions of Ocadusertib for 1 hour.
- Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).
- Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
- Equilibrate the plates to room temperature.
- Add the cell viability reagent to each well to measure cell viability based on ATP levels.

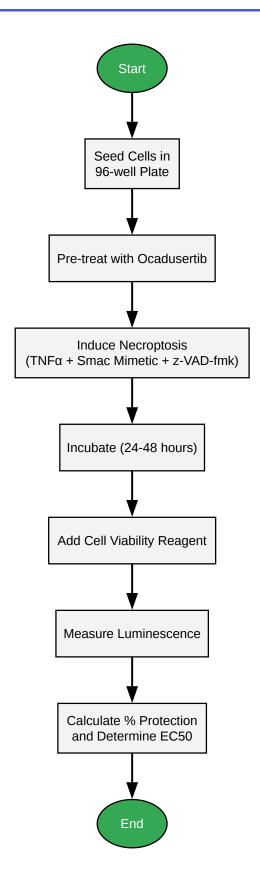
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- Measure the luminescence using a plate reader.
- Calculate the percent protection for each compound concentration and determine the EC50 value.





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Caption: Workflow for the in vitro necroptosis assay.



Conclusion

Ocadusertib is a potent, selective, and orally bioavailable allosteric inhibitor of RIPK1 with a well-defined mechanism of action. It has demonstrated significant activity in preclinical models of inflammation, supporting its ongoing clinical development for the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis. The favorable pharmacokinetic profile observed in early clinical studies, characterized by a long half-life and dose-proportional exposure, further underscores its potential as a therapeutic agent. Future research and ongoing clinical trials will be crucial in fully elucidating the therapeutic efficacy and safety of **Ocadusertib** in patient populations.

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